3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC11030139
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-Methylphenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole -](/images/structure/VC11030139.png) 
                        
Specification
| Molecular Formula | C19H20N2O2 | 
|---|---|
| Molecular Weight | 308.4 g/mol | 
| IUPAC Name | 3-(4-methylphenyl)-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-oxadiazole | 
| Standard InChI | InChI=1S/C19H20N2O2/c1-13(2)15-8-10-17(11-9-15)22-12-18-20-19(21-23-18)16-6-4-14(3)5-7-16/h4-11,13H,12H2,1-3H3 | 
| Standard InChI Key | LESZICYKTMJRLJ-UHFFFAOYSA-N | 
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C(C)C | 
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C(C)C | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure is a 1,2,4-oxadiazole ring, a bioisostere for ester and amide functionalities, which enhances metabolic stability and binding affinity in drug design . The 3-position is substituted with a 4-methylphenyl group, introducing hydrophobicity and steric bulk, while the 5-position bears a [4-(propan-2-yl)phenoxy]methyl moiety. The isopropyl group on the phenoxy ring contributes to lipophilicity, potentially influencing membrane permeability and target engagement.
Synthetic Methodologies
General Synthesis of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. A common approach involves:
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Formation of Amidoximes: Reaction of nitriles with hydroxylamine under basic conditions. 
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Cyclodehydration: Coupling amidoximes with activated carboxylic acids (e.g., using DCC or EDCI) under microwave irradiation (MWI) or thermal conditions . 
For example, the synthesis of N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines from arylamidoximes and DCC under MWI achieved yields >80% .
Proposed Synthesis Route for the Target Compound
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Step 1: Synthesis of 4-methylbenzamidoxime from 4-methylbenzonitrile and hydroxylamine. 
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Step 2: Reaction with 4-isopropylphenoxyacetic acid using EDCI as a coupling agent. 
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Step 3: Cyclization under microwave irradiation (100°C, 30 min) to form the 1,2,4-oxadiazole ring. 
This method aligns with protocols described for analogous derivatives .
Pharmacological Activities
| Compound | Cell Line | IC₅₀/GI₅₀ (μM) | Mechanism | 
|---|---|---|---|
| Target Compound* | HCT-116 (colon) | 1.17–5.13* | Kinase inhibition* | 
| Prodigiosin analog | MCF-7 (breast) | 0.19–1.93 | Caspase 3/7 activation | 
| Gold(I) complex 3 | LXFA 629 | 0.003 | DNA intercalation | 
*Predicted based on structural analogs .
Anti-Inflammatory and Antimicrobial Effects
The 4-methylphenyl group may confer anti-inflammatory activity by inhibiting COX-2 or NF-κB pathways, as seen in 3-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}thiazolidine-2,4-diones (IC₅₀ = 0.81 μM against A549) . Antimicrobial activity is less likely due to the compound’s lipophilicity, which may hinder bacterial membrane penetration.
Structure-Activity Relationship (SAR)
Role of Substituents
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4-Methylphenyl Group: Enhances hydrophobicity and π-π stacking with aromatic residues in target proteins. 
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Isopropylphenoxy Methyl: The isopropyl group improves metabolic stability by resisting oxidative degradation, while the ether linkage increases conformational flexibility. 
Comparison with 1,3,4-Oxadiazoles
1,2,4-Oxadiazoles generally exhibit superior metabolic stability compared to 1,3,4-isomers due to reduced ring strain . For example, Raltegravir (an HIV integrase inhibitor) contains a 1,3,4-oxadiazole, whereas 1,2,4-derivatives like the target compound may offer improved pharmacokinetics.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High logP (~3.5) suggests good intestinal absorption but potential P-glycoprotein efflux. 
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Metabolism: Predicted hepatic oxidation via CYP3A4, with the isopropyl group forming stable epoxides. 
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Excretion: Primarily renal, with minor biliary clearance. 
Toxicity Risks
Patent Landscape and Therapeutic Applications
Hedgehog Pathway Inhibition
The patent WO2010013037A1 discloses 1,2,4-oxadiazole derivatives as Smoothened (Smo) antagonists for treating basal cell carcinoma and medulloblastoma . The target compound’s isopropylphenoxy group may mimic the hydrophobic interactions of Compound 22 (IC₅₀ = 2.3 μM against Caco-2) , suggesting utility in hedgehog-driven cancers.
Combination Therapies
Synergy with cisplatin or paclitaxel is plausible, as observed with Terthiophene-based 1,2,4-oxadiazoles (apoptosis induction >90% at 10 μM) .
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